4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with a methyl group at the 4-position, an amino group linked to a tetrahydrofuran-2-ylmethyl moiety at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting from a suitable precursor such as 2,4-dichloropyrimidine, the 4-position is selectively methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Amination: The 2-position is then aminated using tetrahydrofuran-2-ylmethylamine under reflux conditions in a polar solvent like ethanol.
Carboxylation: Finally, the 5-position is carboxylated using a carboxylating agent such as carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure efficient heat and mass transfer.
Automated Reaction Monitoring: For precise control over reaction conditions.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The tetrahydrofuran moiety can be oxidized to a lactone using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing new pharmaceuticals, particularly for targeting enzymes and receptors in various diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine-5-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethyl group.
4-Methyl-2-aminopyrimidine-5-carboxylic acid: Similar structure but without the tetrahydrofuran moiety.
Uniqueness
4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-9(10(15)16)6-13-11(14-7)12-5-8-3-2-4-17-8/h6,8H,2-5H2,1H3,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQDDLURSHNMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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